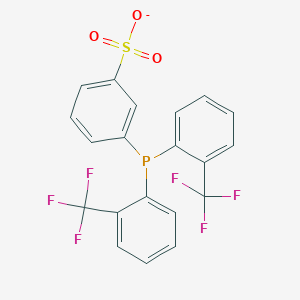
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a brominated furan ring attached to a dioxaborinane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of furan followed by the formation of the dioxaborinane ring. One common method involves the electrophilic substitution reaction between bromobenzene and furan in the presence of an acidic catalyst . The resulting bromofuran can then be reacted with a boronic ester to form the desired dioxaborinane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the parent furan compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Parent furan compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dioxaborinane moiety can act as a Lewis acid, facilitating various catalytic processes. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromofuran : A simpler brominated furan compound without the dioxaborinane moiety.
- 4-((3-Bromofuran-2-yl)methyl)morpholine : A brominated furan derivative with a morpholine group.
- 1-(3-Bromofuran-2-yl)ethanone : A brominated furan compound with an ethanone group.
Uniqueness
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the combination of brominated furan and dioxaborinane functionalities can be leveraged for targeted reactions and interactions.
Propriétés
Formule moléculaire |
C9H12BBrO3 |
|---|---|
Poids moléculaire |
258.91 g/mol |
Nom IUPAC |
2-(3-bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H12BBrO3/c1-9(2)5-13-10(14-6-9)8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
Clé InChI |
BENRBGYIHBXZHC-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=C(C=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)



